molecular formula C12H13BrN2O B7632006 5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B7632006
M. Wt: 281.15 g/mol
InChI Key: PNOGPKVOGJJYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, commonly known as BDB, is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. BDB is a psychoactive compound that has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.

Mechanism of Action

BDB acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. BDB enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
BDB has been shown to have anxiolytic and sedative effects in animal models, and has also been shown to reduce the severity of seizures in epileptic animals. BDB has been shown to increase the duration of sleep in rats, and to reduce the time it takes for rats to fall asleep. BDB has also been shown to reduce the withdrawal symptoms associated with opioid addiction in rats.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its well-established mechanism of action, which allows for precise control of its effects. BDB has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDB in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on BDB could focus on its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additional studies could also be conducted to further explore its potential use in the treatment of drug addiction. Further research could also be conducted to optimize the synthesis of BDB and to develop new derivatives with improved properties. In addition, studies could be conducted to investigate the long-term effects of BDB use, and to determine its safety profile in humans.

Synthesis Methods

BDB can be synthesized through a multistep process involving the reaction of 2-amino-5-bromobenzophenone with ethyl acrylate, followed by reduction and cyclization. The resulting compound is then subjected to a series of purification steps to obtain pure BDB. The synthesis of BDB is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

BDB has been extensively studied for its anxiolytic and sedative effects, and its potential use in the treatment of anxiety disorders and insomnia. BDB has also been shown to have anticonvulsant properties, making it a promising candidate for the treatment of epilepsy. In addition, BDB has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.

properties

IUPAC Name

5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9(13)8-15-7-6-12(16)14-10-4-2-3-5-11(10)15/h2-5H,1,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOGPKVOGJJYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCC(=O)NC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.